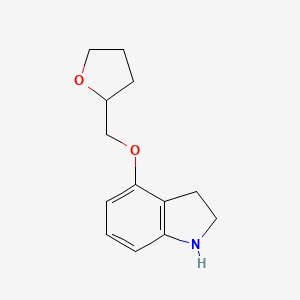
4-((Tetrahydrofuran-2-yl)methoxy)indoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Detection of Synthetic Cannabimimetics
One study identified the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, using gas chromatography-mass spectrometry. Metabolites were identified as products of aromatic monohydroxylation, dihydroxylation, and O-demethylation, among others, which suggests the complex metabolism and the importance of analytical methods for detection in cases of drug intoxication (Kavanagh et al., 2012).
Pharmacokinetics and Tolerance Studies
Another study focused on the pharmacokinetics and tolerance of 7-methoxytacrine, a cholinesterase inhibitor, revealing insights into its metabolic profile and potential adverse effects. This study underlines the importance of understanding the metabolic pathways and pharmacokinetics of therapeutic compounds for safe and effective use (Filip et al., 1991).
Metabolomics in Disease Diagnosis and Treatment
Metabolomics studies, such as those investigating the metabolic footprint of diabetes, demonstrate the utility of metabolite profiling in understanding disease mechanisms and identifying potential biomarkers for diagnosis or therapeutic monitoring. This approach provides a comprehensive view of the metabolic disturbances associated with diseases, offering insights into personalized medicine and targeted treatment strategies (Suhre et al., 2010).
Toxicology and Environmental Exposure
Research on the toxicity of compounds like 2,4-Dichlorophenoxyacetic acid highlights the critical role of metabolite analysis in assessing environmental and occupational exposures, understanding toxic effects, and guiding treatment in cases of poisoning. These studies emphasize the need for accurate and sensitive methods to detect and quantify metabolites in biological samples for health risk assessments (Bhalla et al., 2007).
Zukünftige Richtungen
Indole derivatives, including 4-((Tetrahydrofuran-2-yl)methoxy)indoline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
4-(oxolan-2-ylmethoxy)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12-11(6-7-14-12)13(5-1)16-9-10-3-2-8-15-10/h1,4-5,10,14H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTZNUSFWDZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



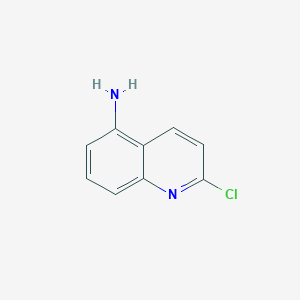
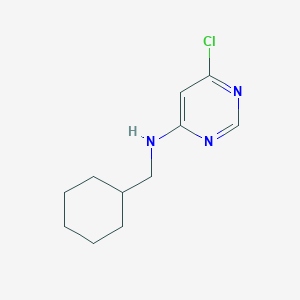
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)
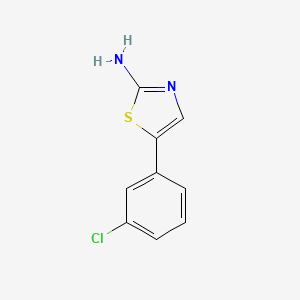
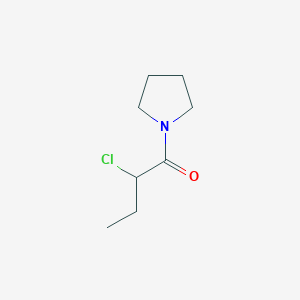
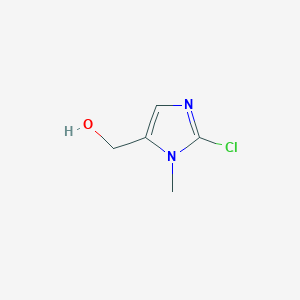

![1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1488217.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)
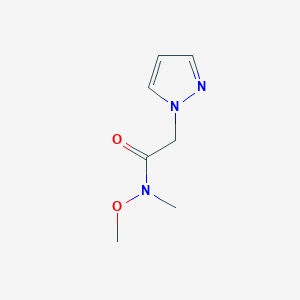
![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)
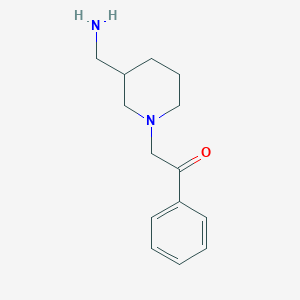
![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)